REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:10]([CH3:11])=[CH:9][S:8][C:7]=1[CH2:12]O.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[Cl:5][C:6]1[C:10]([CH3:11])=[CH:9][S:8][C:7]=1[CH2:12][Cl:3] |f:2.3|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
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ClC1=C(SC=C1C)CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
Furthermore, the organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over anhydrous sodium sulfate and filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(SC=C1C)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |